



Technical Support Center: Interpreting NAT2 Genotyping Results

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Compound of Interest		
Compound Name:	Nat2-IN-1	
Cat. No.:	B6646090	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the interpretation of N-acetyltransferase 2 (NAT2) genotyping results.

Frequently Asked Questions (FAQs) Q1: Why doesn't my patient's observed drug response (phenotype) match their NAT2 genotype-predicted acetylator status?

A1: Discrepancies between NAT2 genotype and metabolic phenotype are a known challenge. Several factors can contribute to this discordance:

- Environmental and Lifestyle Factors: Co-medications, diet, and smoking status can influence drug metabolism and alter the observed phenotype.[1]
- Disease State: The patient's underlying health condition can affect drug metabolism. For instance, individuals with type 2 diabetes may exhibit a slower acetylation capacity than predicted by their genotype alone.[2]
- Ethnic and Population Differences: The predictive accuracy of certain SNP panels can vary across different populations due to variations in allele frequencies.[3][4] For example, the G191A mutation is more frequent in African populations and is crucial for accurate phenotype prediction in this group.[3]



• Limitations of Genotyping Panels: Not all genotyping panels cover the full spectrum of known NAT2 variants. A study on tuberculosis patients highlighted that a 4-SNP panel could resolve discrepancies in some cases where a limited panel failed.[5]

A study in an Ethiopian population found a genotype-phenotype concordance rate of 75%, with factors like country of residence significantly influencing the metabolic ratio.[1]

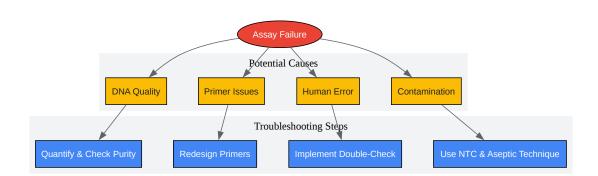
Q2: I've encountered an ambiguous diplotype in my sequencing results. How do I resolve this to determine the correct star alleles?

A2: Ambiguous diplotypes are common in NAT2 genotyping and can lead to misclassification of a patient's acetylator status.[6] For example, a heterozygous result for two different SNPs can often be explained by multiple possible haplotype combinations.

To resolve ambiguity, consider the following workflow:







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